5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde
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Overview
Description
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring. The thiazole ring consists of a five-membered ring containing sulfur and nitrogen atoms, while the pyridine ring is a six-membered ring with a nitrogen atom.
Preparation Methods
The synthesis of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can yield thiazole derivatives, which can then be further functionalized to introduce the pyridine ring . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion.
Scientific Research Applications
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde involves its interaction with various molecular targets. For instance, it can bind to enzymes and receptors, modulating their activity. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in these interactions, affecting biochemical pathways and cellular processes . Specific pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
5-(1,2-Thiazol-3-yl)pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring but differ in their substituents, leading to varied biological activities.
Pyridine derivatives: These compounds contain the pyridine ring and exhibit different chemical reactivity and applications.
Thiazolo[4,5-b]pyridines: These fused heterocycles combine both thiazole and pyridine rings, similar to this compound, but with different structural arrangements and properties.
The uniqueness of this compound lies in its specific combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H6N2OS |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
5-(1,2-thiazol-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6N2OS/c12-6-7-3-8(5-10-4-7)9-1-2-13-11-9/h1-6H |
InChI Key |
XKPJXUPZUSNXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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